Pentyl 3-butenoate
CAS No.: 23163-06-6
Cat. No.: VC18963263
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23163-06-6 |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | pentyl but-3-enoate |
| Standard InChI | InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h4H,2-3,5-8H2,1H3 |
| Standard InChI Key | BUSVERZYRXOWCB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC(=O)CC=C |
Introduction
Structural and Molecular Characteristics
Pentyl 3-butenoate, systematically named pentyl but-3-enoate, belongs to the ester family, characterized by the functional group . Its structure consists of a pentyl chain () esterified to the carboxyl group of 3-butenoic acid (). The compound’s IUPAC name, pentyl but-3-enoate, reflects the position of the double bond in the acid moiety.
Molecular Specifications
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Molecular Formula:
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Molecular Weight: 156.22 g/mol
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Canonical SMILES:
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InChIKey: BUSVERZYRXOWCB-UHFFFAOYSA-N
The compound’s structural isomerism and stereochemical properties are influenced by the position of the double bond in the butenoate moiety, which may affect its reactivity and physical characteristics.
Synthesis and Production Methods
The synthesis of pentyl 3-butenoate typically involves acid-catalyzed esterification between 3-butenoic acid and pentanol. This reaction follows the general mechanism of ester formation, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) .
Reaction Mechanism
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Protonation of the carboxylic acid’s carbonyl oxygen.
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Nucleophilic attack by the alcohol on the electrophilic carbonyl carbon.
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Deprotonation to form a tetrahedral intermediate.
For pentyl 3-butenoate, the reaction can be represented as:
Industrial Synthesis
A scaled-up procedure, analogous to the synthesis of ethyl 3-butenoate , involves:
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Mixing toluene, triethylamine, and ethanol in a reactor.
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Gradual addition of crotonyl chloride under controlled temperature (55°C).
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Purification via washing, drying, and solvent removal.
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Chromatographic separation (e.g., silica gel column) to isolate the ester .
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | Estimated >150°C (homologous trend) | |
| Density | ~0.89–0.91 g/cm³ | |
| Refractive Index | ~1.410–1.420 | |
| Solubility | Insoluble in water; soluble in organic solvents |
The compound’s volatility and stability under storage conditions make it suitable for applications requiring prolonged scent retention .
Industrial and Research Applications
Flavor and Fragrance Industry
Pentyl 3-butenoate is primarily used as a flavoring agent and fragrance additive. Esters with unsaturated chains often impart fruity or floral notes, making them valuable in food, cosmetics, and perfumery . For instance, in beer aroma profiling, esters like ethyl 3-butenoate contribute to fruity undertones , suggesting analogous roles for the pentyl variant.
Specialty Chemical Synthesis
The compound’s reactive double bond enables participation in Diels-Alder reactions and polymerization processes, serving as a precursor for more complex molecules . For example, pentyl 3-methyl-2-butenoate (CAS 56922-72-6), a structural analog, demonstrates utility in synthesizing branched esters for lubricants .
Comparative Analysis with Related Esters
Ethyl 3-Butenoate (CAS 1617-18-1)
Pentyl 3-Methyl-2-Butenoate (CAS 56922-72-6)
These comparisons highlight how alkyl chain length and double bond position modulate ester properties and applications .
Future Research Directions
Despite its potential, pentyl 3-butenoate remains understudied. Key areas for investigation include:
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Toxicological Profiles: Acute and chronic exposure effects.
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Catalytic Optimization: Green chemistry approaches for synthesis.
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Novel Applications: Biodegradable polymers or agrochemicals.
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